(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol
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Overview
Description
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound that features a tert-butoxy group and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the use of tert-butyl esters and phenylpropanol derivatives. One common method is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, while the phenyl group provides stability and enhances interactions with other molecules. These interactions can affect biochemical pathways and enzyme activities, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxy)-3-phenylpropan-2-ol: Similar structure but with a different position of the hydroxyl group.
(2R)-2-(tert-butoxy)-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
(2R)-2-(tert-butoxy)-3-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to the presence of both the tert-butoxy and phenyl groups, which confer specific chemical and physical properties. These properties make it particularly useful in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
PSBWVYQNBWAXEW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
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